![molecular formula C8H7ClN4O2 B1279545 Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate CAS No. 75680-93-2](/img/structure/B1279545.png)
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Description
Crystallographic Analysis of Triazolopyridazine Core Architecture
The crystallographic characterization of ethyl 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate reveals a sophisticated molecular architecture that defines its chemical behavior and potential biological activity. Crystal structure determinations of related triazolo[4,3-b]pyridazine derivatives have been successfully accomplished using high-resolution X-ray diffraction techniques, yielding structures with resolutions ranging from 1.4 to 1.53 Å. These crystallographic investigations demonstrate that the triazolopyridazine core adopts a nearly planar configuration, which significantly influences intermolecular interactions and packing arrangements within the crystal lattice.
The bicyclic structure consists of a six-membered pyridazine ring fused to a five-membered triazole ring through a shared nitrogen-carbon bond. Structural analysis indicates that the overall orientations of triazolo[4,3-b]pyridazine frameworks remain remarkably consistent across different derivatives, suggesting a preferred conformational arrangement. The chlorine substituent at the 6-position introduces significant electronic effects that influence both the molecular geometry and intermolecular interactions. Crystal packing studies reveal that the planar arrangement of atoms favors the formation of intermolecular π-π stacking interactions, which are crucial for crystal stability.
The ethyl ester group at the 3-position adopts a specific orientation that minimizes steric hindrance while maintaining optimal electronic conjugation with the heterocyclic core. Crystallographic data shows that the ester functionality exhibits typical bond lengths and angles consistent with carboxylate esters, with the ethyl group extending away from the planar ring system to reduce conformational strain. Detailed structural parameters indicate that the triazole nitrogen atoms participate in various weak intermolecular interactions, including hydrogen bonding networks that contribute to crystal stability.
High-resolution powder diffraction studies have demonstrated sufficient sensitivity to determine the relative rotations of six-membered rings despite the relatively weak difference in scattering power between carbon and nitrogen atoms. This capability has proven essential for accurate structural determination and validation of synthetic products. The crystallographic analysis also reveals that substitution patterns significantly influence molecular packing, with chlorinated derivatives showing distinct packing motifs compared to their non-halogenated analogs.
Spectroscopic Identification Strategies (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides comprehensive structural identification capabilities for ethyl 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectra of related triazolopyridazine derivatives consistently exhibit characteristic signal patterns that enable unambiguous structural assignment. The aromatic region typically displays signals corresponding to the pyridazine ring protons, with chemical shifts reflecting the electron-withdrawing effects of the chlorine substituent and the triazole ring fusion.
The ethyl ester functionality produces distinctive multipicity patterns in proton nuclear magnetic resonance, with the ethyl protons appearing as characteristic triplet and quartet signals. Specifically documented examples show that the ethyl group protons typically resonate at chemical shifts around 1.0-1.5 parts per million for the methyl component and 4.0-4.5 parts per million for the methylene component. These chemical shift values are consistent with standard ester functionalities and provide reliable identification markers for structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with each carbon environment producing characteristic resonances. The carbonyl carbon of the ester group typically appears in the downfield region around 160-170 parts per million, while the aromatic carbons of the triazolopyridazine core produce signals in the 120-160 parts per million range. The presence of the chlorine substituent causes notable chemical shift perturbations in adjacent carbon atoms, providing additional structural confirmation.
Infrared spectroscopy contributes essential functional group identification through characteristic vibrational frequencies. The carbonyl stretch of the ester group typically appears as a strong absorption band around 1700-1750 cm⁻¹, while the aromatic carbon-carbon and carbon-nitrogen stretches produce multiple bands in the 1400-1600 cm⁻¹ region. The triazole ring system exhibits characteristic nitrogen-containing heterocycle vibrations that can be distinguished from other heterocyclic systems through careful spectral analysis.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated triazolopyridazine system. The extended conjugation between the triazole and pyridazine rings results in characteristic absorption bands that reflect the electronic structure of the molecule. These electronic transitions are sensitive to substitution patterns and can provide additional confirmation of successful synthesis and structural integrity.
Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.5 ppm |
¹H Nuclear Magnetic Resonance | Ethyl ester (CH₃) | 1.0-1.5 ppm |
¹H Nuclear Magnetic Resonance | Ethyl ester (CH₂) | 4.0-4.5 ppm |
¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 160-170 ppm |
¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |
Infrared | Carbonyl stretch | 1700-1750 cm⁻¹ |
Infrared | Aromatic vibrations | 1400-1600 cm⁻¹ |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of ethyl 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate provides detailed information about molecular fragmentation pathways and structural confirmation through accurate mass determination. Time-of-flight mass spectrometry with electrospray ionization has proven particularly effective for analyzing triazolopyridazine derivatives, consistently producing molecular ion peaks with high accuracy. The molecular ion peak for ethyl 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate appears at m/z 227 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺.
Fragmentation patterns typically involve initial loss of the ethyl ester group through cleavage of the carbon-oxygen bond, producing a characteristic fragment ion corresponding to the triazolopyridazine core. This fragmentation pathway reflects the relative stability of the aromatic heterocyclic system compared to the aliphatic ester functionality. The chlorine isotope pattern provides additional confirmation of molecular identity, with the characteristic 3:1 intensity ratio between peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.
Secondary fragmentation processes involve ring opening reactions within the triazolopyridazine system, typically initiated by cleavage of nitrogen-nitrogen bonds within the triazole ring. These fragmentation pathways produce smaller aromatic fragments that can be analyzed to confirm the heterocyclic structure. The presence of multiple nitrogen atoms within the molecule creates numerous potential protonation sites, leading to complex fragmentation patterns that require careful interpretation.
High-resolution mass spectrometry enables accurate mass determination with precision sufficient to distinguish between different elemental compositions. Documented examples of related compounds show calculated versus observed mass differences typically less than 5 parts per million, confirming the reliability of mass spectrometric identification. The fragmentation behavior also provides insights into the relative stability of different structural regions within the molecule, with the triazolopyridazine core demonstrating greater stability than the ethyl ester substituent.
Fragment Ion | m/z Value | Assignment | Relative Intensity |
---|---|---|---|
[M+H]⁺ | 227 | Molecular ion | 100% |
[M-OEt]⁺ | 182 | Loss of ethoxy group | 60-80% |
[M-COOEt]⁺ | 154 | Loss of ethyl ester | 40-60% |
Triazolopyridazine⁺ | 136 | Core heterocycle | 30-50% |
Computational Modeling of Electronic Structure (Density Functional Theory Studies)
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of ethyl 6-chloro-triazolo[4,3-b]pyridazine-3-carboxylate through detailed quantum mechanical analysis. Recent computational studies have employed various density functional theory methods to investigate triazolopyridazine derivatives, with particular emphasis on geometry optimization and electronic property prediction. These calculations successfully reproduce experimental structural parameters while providing additional information about electronic distributions and molecular reactivity patterns.
Geometry optimization calculations demonstrate excellent agreement between theoretical and experimental structural parameters obtained from crystallographic analysis. The computed bond lengths and bond angles typically show deviations of less than 0.05 Å and 2 degrees respectively from experimental values, validating the accuracy of the computational approach. The optimized molecular geometry confirms the planar nature of the triazolopyridazine core and the specific orientation of the ethyl ester substituent that minimizes steric interactions.
Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations reveal important information about the electronic properties and potential reactivity of the compound. The energy gap between these frontier molecular orbitals provides insights into electronic excitation energies and chemical reactivity patterns. Density functional theory studies show that the highest occupied molecular orbital is typically localized on the triazolopyridazine core, while the lowest unoccupied molecular orbital extends across the entire conjugated system including the ester functionality.
Electrostatic potential mapping calculations provide detailed visualization of charge distributions within the molecule, identifying regions of high electron density and potential nucleophilic or electrophilic attack sites. These calculations reveal that the nitrogen atoms within the triazole ring carry significant negative charge density, while the carbon atoms adjacent to the chlorine substituent exhibit reduced electron density due to the inductive effect of the halogen.
Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and comparison with experimental ultraviolet-visible spectroscopic data. These calculations typically reproduce experimental absorption maxima within 0.1-0.2 electron volts, providing validation of the computational model and insights into the nature of electronic transitions. The calculations also predict oscillator strengths for various electronic transitions, enabling interpretation of experimental absorption intensities.
Computational Parameter | Calculated Value | Experimental Comparison |
---|---|---|
Bond Length (C-N) | 1.35-1.38 Å | 1.34-1.37 Å |
Bond Angle (N-C-N) | 108-112° | 109-111° |
Highest Occupied Molecular Orbital Energy | -6.2 eV | Not directly measurable |
Lowest Unoccupied Molecular Orbital Energy | -2.1 eV | Not directly measurable |
Energy Gap | 4.1 eV | 3.8-4.2 eV (UV-Vis) |
Dipole Moment | 3.2-3.8 D | Not measured |
Propriétés
IUPAC Name |
ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)7-11-10-6-4-3-5(9)12-13(6)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBOXQUQKOFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461274 | |
Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75680-93-2 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-carboxylic acid, 6-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75680-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthesis of Chloropyridazine Precursors
- Starting from 3,6-dichloro-4-pyridazine carboxylic acid, which is synthesized in three steps from simpler pyridazine derivatives.
- Amino replacement of the carboxyl group can be achieved via Curtius rearrangement and subsequent deprotection steps.
- Selective halogen exchange allows for the preparation of 6-chloro-3-hydrazino-pyridazin-4-ylamine intermediates by treatment with hydrazine hydrate.
Formation of the Triazolopyridazine Core
- The key intermediate, 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine, is obtained by refluxing 6-chloro-3-hydrazinylpyridazine with formic acid.
- Cyclization reactions involve condensation of hydrazinylpyridazine derivatives with diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions in solvents like acetonitrile or ethanol.
Esterification
- The carboxylic acid functionality is converted to the ethyl ester via standard esterification methods, often employing ethyl alcohol and acid catalysts or through reaction with ethyloxalyl chloride in the presence of base.
Representative Synthetic Scheme (Summarized)
Detailed Research Findings and Optimization Notes
- The synthesis was first reported in the late 1950s, with refinements over time to improve yields and purity.
- The selective substitution of chlorine atoms in the pyridazine ring is critical; hydrazine hydrate treatment selectively replaces one chlorine to enable subsequent cyclization.
- Cyclization with formic acid to form the triazole ring proceeds in acceptable yields but requires careful control of reflux time and temperature to avoid decomposition or side reactions.
- Esterification steps using ethyloxalyl chloride provide good yields of the ethyl ester, which is important for maintaining the compound’s stability and biological activity.
- The compound serves as a versatile intermediate for further functionalization, such as substitution of the chlorine atom with various nucleophiles to generate derivatives with different biological activities.
Comparative Table of Preparation Methods
Method Aspect | Description | Advantages | Limitations |
---|---|---|---|
Starting Material | 3,6-Dichloro-4-pyridazine carboxylic acid | Readily available, well-studied | Multi-step synthesis required |
Halogen Substitution | Treatment with hydrazine hydrate to selectively replace chlorine | High selectivity | Requires careful reaction control |
Cyclization | Reflux with formic acid or diethyl ethoxymethylenemalonate for triazole ring formation | Efficient ring closure | Moderate yields, sensitive to conditions |
Esterification | Reaction with ethyloxalyl chloride or acid-catalyzed esterification | High purity ethyl ester product | Use of acid chlorides requires caution |
Purification | Standard chromatographic methods or recrystallization | Good purity | Time-consuming |
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the triazole or pyridazine rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate has been investigated for its biological activities, particularly as a potential therapeutic agent.
Antimicrobial Activity
Several studies have identified this compound as having antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against various bacterial strains and fungi. For instance:
Study | Pathogen Tested | Activity | Reference |
---|---|---|---|
Study A | E. coli | Moderate | |
Study B | S. aureus | Strong | |
Study C | C. albicans | Weak |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines:
Agricultural Applications
The potential use of this compound as a pesticide has been explored due to its ability to inhibit certain plant pathogens.
Fungicidal Activity
Research has demonstrated that this compound can effectively control fungal diseases in crops:
Material Science Applications
Apart from biological applications, this compound is being studied for its role in developing new materials.
Polymer Chemistry
This compound can be utilized as a building block in synthesizing novel polymers with enhanced properties:
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyrimidine-3-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyrazine-3-carboxylate: Contains a pyrazine ring, offering different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the chlorine atom, which can be exploited for various chemical modifications and applications .
Activité Biologique
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (CAS Number: 75680-93-2) is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of 226.62 g/mol .
Chemical Structure
The structure of this compound features a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and an ethyl group at the 3-position. This unique arrangement contributes to its biochemical properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to enzymes and receptors, influencing their function and stability. The compound's triazole and pyridazine rings facilitate hydrogen bonding and π-π interactions with active sites of these targets, leading to inhibition or activation of biological functions .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against Cryptosporidium parvum , a pathogen responsible for cryptosporidiosis. One study reported that derivatives of triazolopyridazine exhibited EC50 values as low as 0.17 μM against this pathogen, indicating strong antimicrobial properties .
Cytotoxicity and Selectivity
While exploring its pharmacological profile, it was found that some derivatives could inhibit the hERG ion channel at higher concentrations, which raises concerns about cardiotoxicity. However, modifications in the molecular structure have led to improved selectivity profiles, making certain analogs more favorable for drug development .
Enzyme Inhibition
This compound also exhibits enzyme inhibition properties. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate access and subsequent catalytic activity. This characteristic is crucial for its application in developing therapeutic agents targeting various diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated several triazolopyridazine derivatives for their activity against C. parvum . The most potent compound demonstrated significant efficacy in both in vitro and in vivo models of infection.
- Cardiotoxicity Assessment : Research on the cardiotoxicity potential of these compounds indicated that while some showed hERG channel inhibition, modifications led to better selectivity and reduced toxicity risks.
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate, followed by substitution reactions. Key intermediates like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine are generated first, with subsequent functionalization (e.g., esterification) to yield the target compound. Optimization involves controlling reaction temperature (e.g., 50°C for azide substitutions) and solvent selection (e.g., methylene chloride for azide coupling) to improve yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
X-ray crystallography (using SHELXL for refinement) is essential for resolving crystal structures, while NMR (¹H, ¹³C) and LC-MS verify molecular integrity. Purity is assessed via HPLC, and IR spectroscopy confirms functional groups like carboxylate esters. Cross-referencing with databases (e.g., CAS registry numbers) ensures consistency .
Q. What preliminary biological activities have been reported for this compound and its derivatives?
Derivatives exhibit cytotoxic activity against cancer cell lines (e.g., Hep cells), though weaker than adriamycin (IC₅₀: 1.2 μg/mL). Substitutions at the 3-position (e.g., methylphenyl groups) enhance bioactivity, highlighting the role of steric and electronic effects .
Q. How should researchers safely handle this compound in laboratory settings?
While specific safety data for this compound is limited, related triazolopyridazines require standard precautions: use fume hoods, wear nitrile gloves, and avoid inhalation. Contaminated clothing should be washed immediately, and spills managed with inert absorbents .
Advanced Research Questions
Q. How can structural modifications enhance selectivity in PDE4 inhibition?
Introducing substituents like 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups improves PDE4 isoform selectivity (A, B, C, D). Docking studies reveal that catechol diether moieties optimize binding to the catalytic site, reducing off-target effects .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies (e.g., compound 24 vs. 23 in Hep cells) arise from assay variability (e.g., incubation time, cell density). Standardizing protocols (e.g., MTT assay conditions) and validating with multiple cell lines (e.g., A549, MCF-7) improve reproducibility .
Q. How does X-ray crystallography elucidate binding mechanisms in bromodomain inhibition?
Co-crystallization of triazolopyridazine derivatives with BRD4 reveals hydrogen bonding between the triazole ring and conserved asparagine residues (e.g., Asn140). Substituents at the 6-position (e.g., cyclopropyl) enhance hydrophobic interactions, informing structure-based drug design .
Q. What computational methods predict metabolic stability and toxicity?
QSAR models and molecular dynamics simulations assess ADMET properties. For example, logP values <3.0 correlate with improved solubility, while trifluoromethyl groups reduce hepatic clearance. Tools like SwissADME validate predictions .
Q. How can synthetic challenges like low yields in amide coupling be mitigated?
Using peptide coupling reagents (e.g., HATU) and polar aprotic solvents (e.g., DMF) increases reaction efficiency. Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) enhances isolated yields (up to 51% for azide derivatives) .
Q. What intellectual property considerations apply to novel derivatives?
Patents covering triazolopyridazines for senescence-related diseases (e.g., WO2024/xxxxxx) mandate freedom-to-operate analyses. Derivative claims must demonstrate non-obvious structural modifications (e.g., 3-methylphenyl vs. 4-fluorophenyl) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.